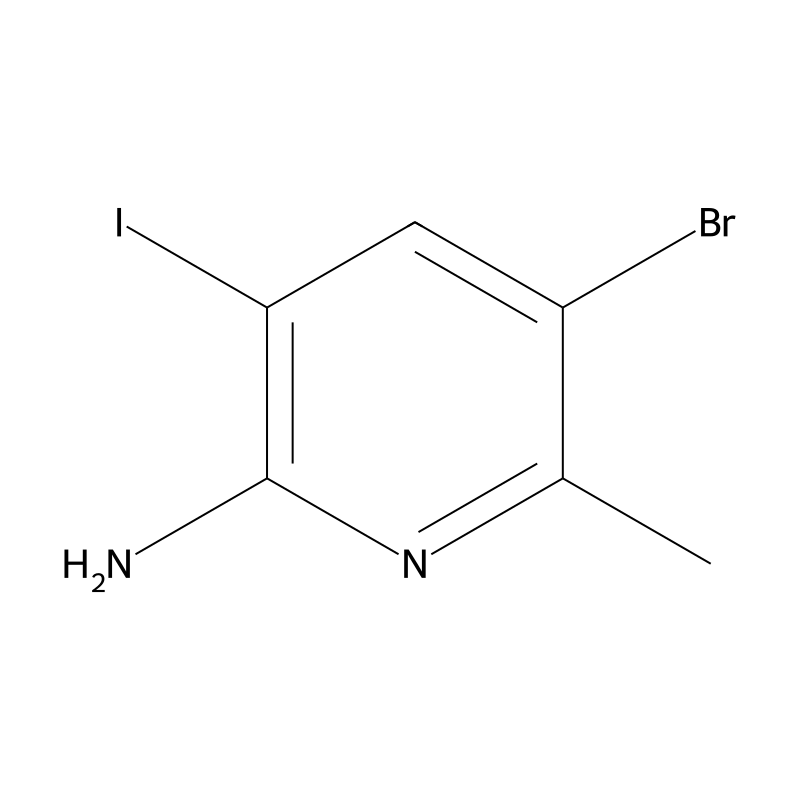

5-Bromo-3-iodo-6-methylpyridin-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Novel Pyridine-Based Derivatives

Scientific Field: Medicinal Chemistry

Summary of Application: The compound “5-Bromo-3-iodo-6-methylpyridin-2-amine” is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions.

Methods of Application: The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine (1) directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide (3) with several arylboronic acids produced these novel pyridine derivatives.

Results or Outcomes: The ΔE values for the synthesized compounds were found in the range 4.13–4.86 eV. In particular, the compound 4b exhibited the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds.

Synthesis of 6,6’-Dimethyl-3,3’-Bipyridine

Scientific Field: Organic Chemistry

Summary of Application: The compound “5-Bromo-3-iodo-6-methylpyridin-2-amine” can be used in the synthesis of 6,6’-dimethyl-3,3’-bipyridine.

Synthesis of 5-Bromo-3-iodo-6-methylpyridin-2-ol

5-Bromo-3-iodo-6-methylpyridin-2-amine has the molecular formula C6H6BrIN2 and a molecular weight of approximately 249.94 g/mol. The compound features a pyridine ring substituted with bromine and iodine atoms, along with a methyl group and an amino group, making it a halogenated derivative of pyridine. Its structural complexity allows for varied reactivity and interaction with biological systems .

- Nucleophilic Substitution: The presence of bromine and iodine makes it susceptible to nucleophilic attack, which can lead to the formation of various derivatives.

- Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex organic molecules .

- Reduction Reactions: The amino group can undergo reduction or oxidation under specific conditions, allowing for further functionalization.

Research indicates that compounds similar to 5-Bromo-3-iodo-6-methylpyridin-2-amine exhibit significant biological activities:

- Antimicrobial Properties: Many halogenated pyridines show effectiveness against various bacterial strains.

- Inhibition of Enzymatic Activity: This compound may act as an inhibitor for certain cytochrome P450 enzymes, impacting drug metabolism .

- Potential Anticancer Activity: Some derivatives have been studied for their ability to inhibit cancer cell proliferation, although specific data on this compound is limited.

The synthesis of 5-Bromo-3-iodo-6-methylpyridin-2-amine can be achieved through several methods:

- Halogenation Reactions: Starting from 6-methylpyridin-2-amine, bromination followed by iodination can yield the desired compound.

- Palladium-Catalyzed Cross-Coupling: Utilizing available arylboronic acids in the presence of palladium catalysts can facilitate the introduction of the bromine and iodine substituents effectively .

- One-Pot Synthesis: Recent advancements have introduced one-pot synthetic methods that streamline the process while maintaining good yields and selectivity .

5-Bromo-3-iodo-6-methylpyridin-2-amine has potential applications in various fields:

- Pharmaceuticals: As a building block for drug development, especially in creating compounds with antimicrobial or anticancer properties.

- Material Science: Its unique electronic properties may be leveraged in the development of new materials or sensors.

- Agricultural Chemicals: The compound may also find use in developing agrochemicals due to its biological activity.

Studies on similar compounds have shown that halogenated pyridines can interact with various biological targets:

- Enzyme Inhibition: Compounds like 5-Bromo-3-iodo-6-methylpyridin-2-amine may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding: The structural attributes allow it to bind to receptors, potentially influencing signaling pathways within cells .

- Toxicological Studies: Understanding its toxicity profile is crucial for evaluating its safety in pharmaceutical applications.

Several compounds share structural similarities with 5-Bromo-3-iodo-6-methylpyridin-2-amine, each possessing unique properties:

| Compound Name | Similarity | Notable Features |

|---|---|---|

| 3-Bromo-6-(difluoromethyl)pyridin-2-amine | 0.84 | Contains difluoromethyl group |

| 4-Bromo-6-methylpyridin-2-amine | 0.82 | Different substitution pattern on pyridine |

| 3,5-Dibromo-6-methylpyridin-2-amines | 0.88 | Two bromine substituents |

These compounds highlight the diversity within halogenated pyridines while underscoring the unique position of 5-Bromo-3-iodo-6-methylpyridin-2-amines due to its combination of bromine and iodine substituents along with an amino group.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant